

An In-depth Technical Guide to the Thermodynamic Properties of 3-Hexene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hexene

Cat. No.: B12438300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the cis- and trans-isomers of **3-hexene**. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring precise thermochemical data. This document summarizes key quantitative data, outlines detailed experimental methodologies for the determination of these properties, and provides visualizations of experimental workflows.

Introduction

3-Hexene (C_6H_{12}) is an alkene that exists as two geometric isomers: **cis-3-hexene** ((Z)-3-hexene) and **trans-3-hexene** ((E)-3-hexene). The spatial arrangement of the ethyl groups around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. Understanding the thermodynamic properties of these isomers, such as their enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications, including chemical synthesis, reaction engineering, and computational modeling. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance, which is reflected in their thermodynamic data.^{[1][2]}

Core Thermodynamic Properties

The following tables summarize the key thermodynamic properties for **cis-3-hexene** and **trans-3-hexene**. These values have been compiled from various reputable sources to provide a

comparative overview.

Table 1: General and Physical Properties of **3-Hexene** Isomers

Property	cis-3-Hexene	trans-3-Hexene
Molecular Formula	C ₆ H ₁₂	C ₆ H ₁₂
Molecular Weight	84.16 g/mol	84.16 g/mol
CAS Number	7642-09-3[3]	13269-52-8[4]
Boiling Point	66-68 °C	67 °C
Melting Point	-138 °C[5]	Not readily available
Density	0.681 g/mL at 20 °C	0.677 g/mL at 25 °C
Refractive Index (n _{20/D})	1.395	1.394

Table 2: Thermodynamic Properties of **3-Hexene** Isomers (Ideal Gas Phase)

Property	cis-3-Hexene	trans-3-Hexene	Unit
Standard Enthalpy of Formation (ΔfH°)	-46.0 ± 0.8 kJ/mol[6]	-54.0 ± 0.8 kJ/mol[7]	kJ/mol
Standard Molar Entropy (S°)	Value not readily available	Value not readily available	J/mol·K
Ideal Gas Heat Capacity (C _p)	Value not readily available	124.3 J/mol·K (at 298.15 K)	J/mol·K

Table 3: Enthalpy of Vaporization

Isomer	Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	Temperature	Unit
cis-3-Hexene	32.1 kJ/mol[3]	291 K	kJ/mol
trans-3-Hexene	32.3 kJ/mol[8]	293 K	kJ/mol

Experimental Protocols

The determination of thermodynamic properties, such as the enthalpy of combustion, is a fundamental experimental procedure in thermochemistry. A common and accurate method for this is bomb calorimetry. The following is a detailed methodology for determining the enthalpy of combustion of a volatile liquid like **3-hexene**.

Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter

Objective: To determine the standard enthalpy of combustion (Δ_cH°) of cis- or trans-**3-hexene**.

Materials:

- Oxygen bomb calorimeter[9]
- High-pressure oxygen tank
- Benzoic acid (standard for calibration)
- cis-**3-Hexene** or trans-**3-Hexene** (sample)
- Fuse wire (e.g., nickel-chromium)[10]
- Crucible (platinum or stainless steel)[11]
- Distilled water
- Analytical balance (± 0.0001 g)

- Pipette
- Safety precautions for handling volatile and flammable liquids and high-pressure gases must be strictly followed.

Procedure:

- Calorimeter Calibration:
 1. Accurately weigh approximately 1 g of benzoic acid into the crucible.
 2. Cut a piece of fuse wire of known length (approx. 10 cm) and weigh it.
 3. Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
 4. Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
 5. Carefully assemble the bomb, sealing it tightly.
 6. Pressurize the bomb with pure oxygen to approximately 30 atm.
 7. Place the bomb in the calorimeter bucket containing a known mass of distilled water (e.g., 2000 g).
 8. Submerge the bucket in the insulating jacket and connect the ignition wires.
 9. Allow the system to reach thermal equilibrium while stirring, recording the temperature at regular intervals.
 10. Ignite the sample by passing a current through the fuse wire.
 11. Record the temperature rise until a new thermal equilibrium is reached.
 12. After the experiment, release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

13. Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid.

- Sample Measurement (**3-Hexene** Isomer):

1. Due to the volatility of **3-hexene**, it should be handled in a sealed container or encapsulated. A common method involves using a gelatin capsule or a glass ampoule.[11]

2. Accurately weigh the empty capsule/ampoule.

3. Add a known mass of the **3-hexene** isomer (approximately 0.5-0.8 g) to the capsule/ampoule and seal it.

4. Repeat steps 1.2 to 1.12 using the encapsulated **3-hexene** sample.

Calculations:

- Heat Released (q_{total}):

- $q_{\text{total}} = C_{\text{cal}} * \Delta T$

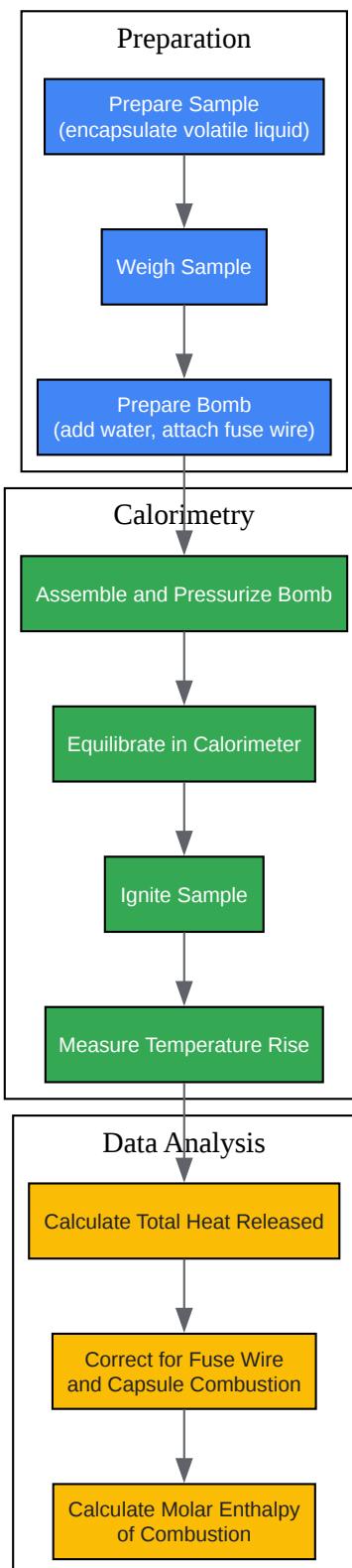
- where C_{cal} is the heat capacity of the calorimeter and ΔT is the corrected temperature change.

- Heat of Combustion of the Sample (q_{sample}):

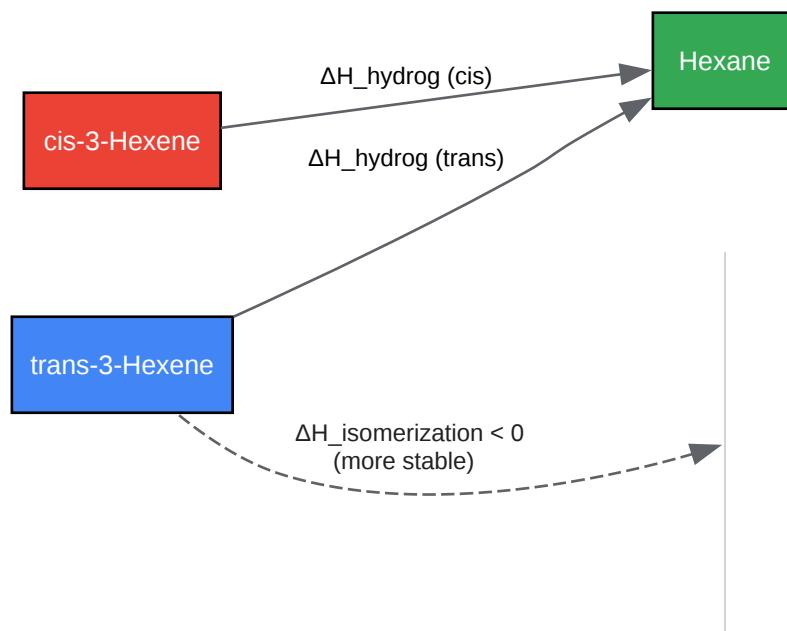
- $q_{\text{total}} = q_{\text{sample}} + q_{\text{wire}} + q_{\text{capsule}}$

- q_{wire} is the heat of combustion of the fuse wire (proportional to the length burned).

- q_{capsule} is the heat of combustion of the capsule (if used).


- Molar Enthalpy of Combustion (ΔcH°):

- $\Delta cH^\circ = -q_{\text{sample}} / n_{\text{sample}}$


- where n_{sample} is the number of moles of the **3-hexene** isomer combusted.

Visualizations

The following diagrams illustrate the logical workflow of the experimental determination of the enthalpy of combustion and the relationship between the thermodynamic stability of the **3-hexene** isomers.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enthalpy of combustion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. 3-Hexene, (Z)- webbook.nist.gov
- 4. trans-3-Hexene | C6H12 | CID 638066 - PubChem pubchem.ncbi.nlm.nih.gov
- 5. cis-3-hexene stenutz.eu
- 6. 3-Hexene, (Z)- webbook.nist.gov
- 7. 3-Hexene, (E)- webbook.nist.gov
- 8. 3-Hexene, (E)- webbook.nist.gov
- 9. One moment, please... scimed.co.uk

- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 3-Hexene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12438300#thermodynamic-properties-of-3-hexene-isomers\]](https://www.benchchem.com/product/b12438300#thermodynamic-properties-of-3-hexene-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com